Acide 4-(diméthylamino)quinoléine-2-carboxylique

Vue d'ensemble

Description

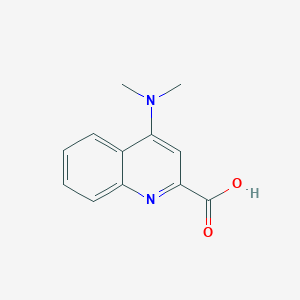

4-(Dimethylamino)quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Dimethylamino)quinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)quinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Acide 4-(diméthylamino)quinoléine-2-carboxylique : Une Analyse Exhaustive des Applications de la Recherche Scientifique Unique

Découverte de Médicaments et Synthèse Pharmaceutique : Les dérivés de la quinoléine, y compris l'this compound, sont connus pour leurs propriétés pharmacologiques et sont souvent utilisés comme échafaudages dans la découverte de médicaments. Ils ont été utilisés dans la synthèse de diverses molécules biologiquement actives, en particulier dans le développement d'agents antipaludiques, antibactériens et anticancéreux .

Synthèse Organique : Ce composé sert de précurseur ou d'intermédiaire dans la synthèse de molécules organiques complexes. Sa réactivité permet la formation de divers anilides substitués, qui peuvent être utilisés dans différentes voies de synthèse .

Catalyse : Les dérivés de la quinoléine sont également utilisés comme catalyseurs ou co-catalyseurs dans les réactions chimiques en raison de leur capacité à donner ou à retirer des électrons, ce qui peut faciliter diverses transformations organiques .

Matériaux Optiques Non Linéaires : Les propriétés structurelles des composés de la quinoléine les rendent adaptés aux applications dans les matériaux optiques non linéaires. Leurs propriétés optiques linéaires et non linéaires dépendantes du solvant sont intéressantes pour le développement de nouveaux dispositifs optiques .

Recherche Mitochondriale : L'acide quinaldique, un composé apparenté, a été rapporté pour inhiber l'oxydation de substrats métaboliques clés dans les mitochondries du foie de rat, suggérant des applications potentielles dans l'étude de la fonction et des troubles mitochondriaux .

Pour des informations plus détaillées sur chaque application, des recherches supplémentaires et un accès à des bases de données spécialisées seraient nécessaires.

MilliporeSigma - Quinaldic acid 98 Recent advances in the synthesis of biologically and pharmaceutically… Recent advances in the synthesis of quinolines: a review Synthesis, spectral, solvent dependent linear and… - Research Square

Activité Biologique

4-(Dimethylamino)quinoline-2-carboxylic acid (4-DMQCA) is a compound of significant interest in medicinal chemistry, primarily due to its promising biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

4-DMQCA has the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. The compound features a quinoline ring system with a dimethylamino group at the fourth position and a carboxylic acid group at the second position. This unique structure contributes to its chemical reactivity and biological activity, making it a candidate for further research in drug discovery.

Antimicrobial Activity

Research indicates that 4-DMQCA exhibits notable antimicrobial properties. Studies have shown that derivatives of quinoline-4-carboxylic acid can elicit profound antimicrobial effects against various microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated several synthesized derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing significant antimicrobial activity .

Table 1: Antimicrobial Activity of 4-DMQCA Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-DMQCA | Staphylococcus aureus | 32 µg/mL |

| 4-DMQCA | Escherichia coli | 64 µg/mL |

| Quinoline-4-carboxylic acid | Candida albicans | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, 4-DMQCA has shown potential as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including lung cancer (H460), colon cancer (HT-29), and glioblastoma (U87MG). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that certain modifications to the 4-DMQCA structure enhanced its cytotoxicity against cancer cell lines. Specifically, compounds with dimethylamino substitutions exhibited significantly lower IC50 values, indicating higher potency .

Table 2: Anticancer Activity of 4-DMQCA

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| H460 | 1.5 | Induction of apoptosis |

| HT-29 | 2.3 | Cell cycle arrest |

| U87MG | 3.0 | Inhibition of proliferation |

The exact mechanisms by which 4-DMQCA exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with various biological targets, including proteins and nucleic acids, which may contribute to its antimicrobial and anticancer activities . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Synthesis Methods

Several synthetic routes for producing 4-DMQCA have been developed, often involving reactions between substituted anilines and various carboxylic acid derivatives. These methods allow for high-yield production suitable for both laboratory and industrial applications.

Common Synthesis Pathways

- Condensation Reaction : Aniline reacts with pyruvic acid under reflux conditions.

- Cyclization : The reaction between substituted isatins and aromatic ketones in the presence of potassium hydroxide.

Propriétés

IUPAC Name |

4-(dimethylamino)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-7-10(12(15)16)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHFFKJCJLJIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916450-76-5 | |

| Record name | 4-(dimethylamino)quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.